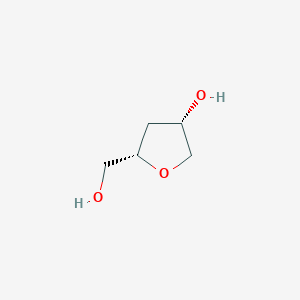

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

(3S,5S)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444914 | |

| Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204509-08-0 | |

| Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol chemical properties

An In-Depth Technical Guide to (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Chiral Scaffold for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, versatile building blocks is paramount. This compound, a key chiral synthon, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid tetrahydrofuran core, adorned with two distinct hydroxyl groups in a specific spatial arrangement, mimics the structure of natural pentose sugars, making it an invaluable precursor for the synthesis of novel nucleoside and nucleotide analogues. These analogues are at the forefront of research into antiviral, anticancer, and other therapeutic agents.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. Moving beyond a simple recitation of data, this document offers field-proven insights into its application, explaining the causality behind experimental choices and providing robust, self-validating protocols grounded in authoritative scientific literature.

Physicochemical Properties and Structural Analysis

The utility of this compound begins with its fundamental molecular architecture. Its identity is defined by a unique combination of a heterocyclic core and specific stereochemistry, which dictates its physical properties and biological relevance.

Core Compound Identifiers

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (3S,5S)-5-(hydroxymethyl)oxolan-3-ol | [1] |

| Synonym | 1,4-Anhydro-3-deoxy-D-threo-pentitol | [1][2][3] |

| CAS Number | 204509-08-0 | [1][4] |

| Molecular Formula | C₅H₁₀O₃ | [1][4] |

| Molecular Weight | 118.13 g/mol | [1][4] |

| Monoisotopic Mass | 118.062994177 Da | [1] |

| XLogP3 | -1.0 | [1] |

| Polar Surface Area | 49.7 Ų | [1] |

Molecular Structure and Stereochemistry

The structure of this compound is deceptively simple, yet its specific configuration is the source of its synthetic power. The molecule consists of a five-membered tetrahydrofuran (oxolane) ring. The key features are:

-

A primary hydroxyl group (-CH₂OH) at the C5 position.

-

A secondary hydroxyl group (-OH) at the C3 position.

-

Defined absolute stereochemistry at both chiral centers, C3 and C5, designated as (S).

This stereochemical arrangement is critical; it is this specific isomer that effectively mimics the D-ribose sugar found in natural nucleosides, allowing its derivatives to be recognized by and interact with biological machinery like viral polymerases or kinases.[5] The negative XLogP3 value indicates its hydrophilic nature, consistent with a small diol.

Caption: 2D structure of this compound.

Spectroscopic Characterization

While publicly available experimental spectra for this specific isomer are scarce, its structure allows for a confident prediction of its key spectroscopic signatures. A researcher synthesizing or using this compound should expect the following characteristics for verification.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -OH Protons | Broad singlet, δ 2.0-4.0 ppm | Exchangeable protons; shift is concentration and solvent dependent. |

| H3, H5 | Multiplets, δ 3.8-4.5 ppm | Protons on carbons adjacent to oxygen (C-O-H ), highly deshielded. | |

| -CH₂OH | Multiplets, δ 3.4-3.8 ppm | Protons on the hydroxymethyl group. | |

| Ring -CH₂- | Multiplets, δ 1.6-2.2 ppm | Diastereotopic ring protons. | |

| ¹³C NMR | C3, C5 | δ 70-85 ppm | Carbons bonded to hydroxyl and ether oxygens. |

| -CH₂OH | δ ~65 ppm | Primary alcohol carbon. | |

| Ring -CH₂- | δ 30-45 ppm | Aliphatic carbons on the tetrahydrofuran ring. | |

| FT-IR | O-H Stretch | Broad, 3200-3600 cm⁻¹ | Characteristic of hydrogen-bonded hydroxyl groups. |

| C-H Stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |

| C-O Stretch | Strong, 1050-1150 cm⁻¹ | Characteristic of primary and secondary alcohols and the ether linkage. | |

| Mass Spec | [M+H]⁺ | m/z 119.07 | Protonated molecular ion.[6] |

| (E S I) | [M+Na]⁺ | m/z 141.05 | Sodium adduct, commonly observed.[6] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two hydroxyl groups. The primary alcohol at C5 is less sterically hindered and more nucleophilic than the secondary alcohol at C3. This difference is the cornerstone of its use as a chiral scaffold, allowing for sequential, site-selective modifications.

Selective Protection Chemistry

To achieve regioselective modification, one hydroxyl group must often be masked with a protecting group. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its eventual removal.

-

Rationale for Selection: For protecting the more reactive primary alcohol, a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) or a trityl (Tr) group is ideal. These groups are introduced under basic conditions (e.g., TBDMS-Cl, imidazole) and are stable to a wide range of reagents but can be selectively removed with fluoride sources (like TBAF) or mild acid, respectively.

The following workflow illustrates a typical sequence for modifying the C3 hydroxyl group.

Caption: Workflow for selective modification of the C3 hydroxyl group.

Key Synthetic Transformations

-

Oxidation: The primary alcohol can be selectively oxidized. Using a reagent like TEMPO with a co-oxidant (e.g., bleach) provides a green and efficient method to obtain the corresponding carboxylic acid without affecting the secondary alcohol. Milder conditions, such as using pyridinium chlorochromate (PCC), can yield the aldehyde.

-

Activation and Nucleophilic Substitution: The secondary hydroxyl at C3 is a poor leaving group. It can be "activated" by converting it into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms). This transforms the oxygen into an excellent leaving group, paving the way for Sₙ2 reactions. This is a cornerstone of its use in drug development.[5][7] Introducing a nucleophile like an azide (N₃⁻) via an Sₙ2 reaction proceeds with inversion of stereochemistry at C3, yielding the (3R) configuration. The azide can then be reduced to a primary amine, a key functional group in many pharmaceuticals.

-

Ether and Ester Formation: Both hydroxyl groups can readily undergo etherification (e.g., Williamson ether synthesis) or esterification. These reactions are fundamental for attaching the tetrahydrofuran scaffold to other parts of a target molecule.

Representative Synthesis Protocol

While multiple routes to anhydro-pentitols exist, a common and effective strategy involves the stereoselective modification and cyclization of a readily available chiral precursor from the "chiral pool," such as a carbohydrate derivative or (R)-glycidol.[8][9] The following protocol is a representative, literature-informed approach to this class of compounds.

Objective: To synthesize this compound from a suitable chiral starting material.

Causality: This multi-step synthesis relies on establishing the correct stereocenters early and using robust, high-yielding reactions to build the target molecule. The key steps involve creating a carbon backbone, followed by a stereoselective intramolecular cyclization to form the tetrahydrofuran ring.

Protocol:

-

Step 1: Epoxide Opening. (R)-glycidol is reacted with a vinyl nucleophile (e.g., vinylmagnesium bromide) to open the epoxide ring, forming a pentene-diol derivative. This step establishes the carbon backbone and the future C5 stereocenter.

-

Step 2: Protection. The resulting diol is selectively protected. For instance, the primary alcohol is protected with a trityl group to differentiate it from the secondary alcohol.

-

Step 3: Iodocyclization. The protected pentene-ol is treated with iodine (I₂) and a base like sodium bicarbonate. This triggers an intramolecular cyclization where the free secondary hydroxyl group attacks the iodine-activated double bond. This reaction is often highly stereoselective and forms the tetrahydrofuran ring with the desired trans relationship between the side chain (at C5) and the newly formed C-I bond.

-

Step 4: Reductive Deiodination. The iodine atom is removed under reductive conditions, typically using a radical-based reagent like tributyltin hydride (Bu₃SnH) with AIBN as an initiator. This step yields the 3-deoxy tetrahydrofuran ring system.

-

Step 5: Deprotection. The trityl protecting group is removed from the primary alcohol using a mild acid (e.g., formic acid or dilute HCl), revealing the final product, this compound.

-

Purification and Validation: After each step, the product must be purified, typically by column chromatography on silica gel. The final compound's identity and purity must be rigorously confirmed by NMR spectroscopy, mass spectrometry, and polarimetry to ensure the correct stereochemistry has been obtained.

Handling, Storage, and Safety

As a fine chemical intended for research, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely published, data from analogous compounds like (R)-Tetrahydrofuran-3-ol suggest the following precautions.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

-

Fire Safety: Tetrahydrofuran derivatives can be combustible. Keep the compound away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) in case of a fire.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it segregated from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely engineered tool for innovation in drug discovery. Its defined stereochemistry and differentiated hydroxyl groups provide a reliable and versatile platform for constructing complex molecular architectures, particularly nucleoside analogues that are critical to modern pharmacology. Understanding its core chemical properties, reactivity, and safe handling is essential for any scientist aiming to leverage its full potential in the development of next-generation therapeutics.

References

- Benchchem. (n.d.). (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol.

- Benchchem. (n.d.). (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10796728, this compound. Retrieved from [Link]

-

Ceballos, M., et al. (2004). Synthesis of amino-1,4-anhydro-d-pentitols and amino-1,5-anhydro-d-hexitols with the arabino configuration from (R)-glycidol. Tetrahedron: Asymmetry, 15(2), 313-320. Available from: [Link]

-

Howei Pharm. (n.d.). This compound ≥95%. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). PubChemLite - (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol (C5H10O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283968, 5-(Hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

Sources

- 1. This compound | C5H10O3 | CID 10796728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1, 4- Anhydro- 3- deoxy-D- threo- pentitol | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS 204509-08-0 C5H10O3 this compound ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 5. (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | High-Purity [benchchem.com]

- 6. PubChemLite - (3r,5s)-5-(hydroxymethyl)tetrahydrofuran-3-ol (C5H10O3) [pubchemlite.lcsb.uni.lu]

- 7. (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | 204509-32-0 | Benchchem [benchchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. researchgate.net [researchgate.net]

The Ascendant Role of Chiral Tetrahydrofuran Diols in Modulating Biological Systems

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Scaffold - Chirality as a Determinant of Function

The tetrahydrofuran (THF) ring is a privileged scaffold, a recurring structural motif in a vast landscape of natural products and pharmacologically active agents.[1][2][3][4] Its prevalence speaks to an evolutionary selection for metabolic stability, favorable pharmacokinetic properties, and the ability to present functional groups in a defined three-dimensional space. However, the mere presence of this five-membered oxygenated heterocycle is but the first chapter of the story. The true narrative of biological specificity and potency unfolds at the level of stereochemistry.

Chirality—the "handedness" of a molecule—is a fundamental principle governing molecular recognition in biological systems.[5][6] Enzymes, receptors, and nucleic acids are themselves chiral macromolecules, creating a diastereomeric relationship when interacting with enantiomers of a small molecule.[5][7] This interaction is rarely equivalent; one enantiomer may elicit a potent therapeutic effect while its mirror image is inactive or, in some cases, toxic.[8][9] This guide delves into the specific intersection of these two critical concepts: the biological activity of chiral tetrahydrofuran diols. We will explore not just what these molecules do, but how their defined stereochemistry is paramount to their function, moving from their stereoselective synthesis to their profound impact on viral replication, endocrine function, and cardiovascular tone.

Part 1: The Foundation - Stereoselective Synthesis of Tetrahydrofuran Diols

The biological evaluation of chiral molecules is predicated on the ability to access enantiomerically pure starting materials. The synthesis of chiral tetrahydrofuran diols is a mature field, offering several robust strategies that provide exquisite control over stereochemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies: A Mechanistic Overview

-

Intramolecular Cyclization of Polyols: One of the most direct methods involves the cyclization of acyclic precursors, such as 1,4- or 1,5-diols.[10] This transformation often proceeds via an SN2 mechanism, where a hydroxyl group displaces a tethered leaving group (e.g., a sulfonate or halide), or through acid-catalyzed cyclization.[11][12] The stereochemical outcome is dictated by the pre-existing stereocenters in the acyclic precursor, making this a powerful approach when starting from chiral building blocks.

-

Reduction of Chiral Lactones: Chiral lactones, which can be accessed through various asymmetric methods, serve as excellent precursors. Their reduction, for instance with borane complexes like BH₃·Me₂S, can yield the corresponding tetrahydrofuran alcohols.[13] A subsequent reduction step can convert the remaining lactone carbonyl into a methylene group, affording the desired diol scaffold. This stepwise approach often provides better yields and selectivity compared to a direct, one-pot reduction.[13]

-

Asymmetric Catalysis: Modern catalytic methods offer highly efficient and enantioselective routes. For example, nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones can construct chiral tetrahydrofuran rings with excellent stereoselectivity (>99:1 er).[14] Another powerful one-pot strategy involves a sequential copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols, providing access to polysubstituted THFs with up to 97% ee.[15]

-

Chiral Pool Synthesis: Nature provides a rich source of enantiopure starting materials. Carbohydrates, such as D-(+)-glucose, have been elegantly employed to synthesize stereochemically defined tetrahydrofuran diols through a series of well-established transformations.[16] This approach leverages the inherent chirality of the starting material to build complex targets.

Experimental Protocol: Synthesis of a Chiral Tetrahydrofuran Derivative via Direct Reduction of a Carboxylic Acid

This protocol is adapted from a method for the direct reduction of chiral lactone carboxylic acids, demonstrating a robust pathway to chiral tetrahydrofuran alcohols.[13] The causality behind this choice lies in its operational simplicity, though it may require careful optimization to manage selectivity against over-reduction.

Objective: To synthesize a chiral 2,2-disubstituted tetrahydrofuran alcohol from its corresponding lactone carboxylic acid precursor.

Materials:

-

Chiral lactone carboxylic acid (e.g., compound 2a in the cited literature) (1.0 eq)

-

Borane-dimethyl sulfide complex (BH₃·Me₂S, 10M solution) (10.0 eq)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, syringes)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: Dry a 50 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Argon).

-

Reagent Addition: Dissolve the chiral lactone carboxylic acid (1.5 mmol) in anhydrous DCM. Cool the solution to -30 °C using an appropriate cooling bath (e.g., dry ice/acetone).

-

Reducing Agent: To the cooled solution, add the 10M solution of BH₃·Me₂S (1.5 mL, 15 mmol) dropwise via syringe. Causality Note: The large excess of the borane complex is necessary to reduce both the carboxylic acid and the lactone carbonyl. The slow, dropwise addition at low temperature helps control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (22 °C) and stir for 17 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After 17 hours, cool the reaction mixture to -20 °C. Carefully and slowly add anhydrous MeOH (3.0 mL) dropwise to quench the excess borane complex. Safety Note: This quenching is highly exothermic and produces hydrogen gas. It must be performed slowly in a well-ventilated fume hood.

-

Workup: After the quenching is complete (gas evolution ceases), allow the mixture to stir at room temperature for 1 hour. Remove the volatiles under reduced pressure (rotary evaporation).

-

Purification: The resulting crude residue contains the desired tetrahydrofuran alcohol along with a triol byproduct from over-reduction.[13] Purify the residue using flash column chromatography on silica gel. A gradient elution system (e.g., petroleum ether/acetone from 10:1 to 2:1) is typically effective for separating the target compound.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Part 2: A Spectrum of Influence - The Biological Activities of Chiral THF Diols

The defined three-dimensional structure of chiral tetrahydrofuran diols allows them to engage with biological targets with high specificity, leading to a diverse range of activities from potent antiviral effects to endocrine modulation.

Antiviral Powerhouse: HIV-1 Protease Inhibition

The bis-tetrahydrofuran (bis-THF) moiety is a cornerstone of modern HIV-1 protease inhibitors (PIs), most notably the FDA-approved drug Darunavir (DRV).[17] This specific chiral ligand is designed to fit snugly into the S2 subsite of the HIV protease active site, forming critical hydrogen bonds with the backbone atoms of the enzyme, particularly Asp-29 and Asp-30.[11][18]

-

Mechanism of Action: The oxygen atoms of the THF rings act as hydrogen bond acceptors, creating a tight and durable interaction with the protease.[18] This potent binding inhibits the enzyme's ability to cleave viral polyproteins, a crucial step in the maturation of new, infectious virions. The significance of the THF scaffold is highlighted by the drastic loss of activity when the ether oxygen is replaced with a methylene group.[18]

-

Overcoming Resistance: The interactions of the bis-THF ligand are primarily with the highly conserved main chain of the protease. This is a key reason for its effectiveness against many drug-resistant HIV strains, which often feature mutations in the side chains of the active site.[11] Further evolution of this concept has led to tris-THF ligands, which fill the S2 pocket even more effectively and show enhanced potency against multi-drug resistant isolates.[18][19]

| Compound | P2 Ligand | Ki (nM) | Antiviral IC50 (nM) | Reference |

| Darunavir (DRV, 9) | bis-THF | <0.01 | 1-5 | [18] |

| TMC-126 (13) | C4-substituted bis-THF | 0.014 | 1.4 | [18] |

| Compound 10 | Cp-THF | 0.14 | 8 | [18] |

| GRL-0519A (18) | tris-THF | N/A | ~0.3-0.5 | [18] |

| Compound 4 | gem-difluoro-bis-THF | picomolar range | 3.1 | [20] |

Note: Compound numbers are as designated in the cited literature.

Caption: Interaction of a bis-THF ligand with key backbone residues in the HIV protease S2 subsite.

Endocrine Disruption: A Case of Environmental Significance

Certain chiral tetrahydrofuran diols, identified as isomeric mixtures of 9,12-oxy-10,13-dihydroxyoctadecanoic acid and 10,13-oxy-9,12-dihydroxyoctadecanoic acid, have been isolated from natural sources like corncob animal bedding.[21][22] These compounds exhibit significant endocrine-disrupting activity at very low concentrations.

-

Biological Effects: In animal studies, these THF-diols have been shown to block the estrous cycle in female rats and inhibit male sexual behavior.[21][22] They also display mitogenic activity in breast and prostate cancer cells.[21] Their mechanism is suspected to involve the modulation of nitric oxide-dependent pathways that control gonadotrophin-releasing hormone.[21]

-

Potency: The activity of these natural THF-diols is substantial. The Lowest Observed Adverse Effect Level (LOAEL) for blocking the estrous cycle in female rats is approximately 0.5–1.0 ppm when administered in drinking water.[21][22] This is significantly lower than classical phytoestrogens, highlighting their potency as environmental endocrine disruptors.[21]

| Compound Class | Biological Endpoint | Lowest Observed Adverse Effect Level (LOAEL) | Reference |

| THF-diols | Blockage of Estrous Cyclicity (female) | 0.5 - 1.0 ppm | [21][22] |

| THF-diols | Blockage of Sexual Behavior (male) | 1.0 - 2.0 ppm | [21][22] |

Vasodilatory and Other Activities

-

Vasodilation: A family of tetrahydrofuran-diols derived from the metabolism of epoxyeicosatrienoic acids (EETs) has been synthesized and evaluated for vasoactivity. These compounds were found to be potent relaxants of pre-contracted bovine arteries, indicating a role in regulating vascular tone.[16]

-

Anti-Influenza: The natural product Aureonitol, which features a tetrahydrofuran core, has demonstrated anti-influenza activity by inhibiting viral replication.[23] Its mechanism involves targeting the sialic acid binding site of the viral surface glycoprotein hemagglutinin, thereby impairing virus adsorption to host cells.[23]

Part 3: From Bench to Biology - Key Experimental Workflows

The translation of a synthesized molecule into a potential drug candidate requires rigorous biological evaluation. The protocols described here are self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro HIV-1 Protease Enzymatic Inhibition Assay

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a chiral tetrahydrofuran diol against recombinant HIV-1 protease.

Principle: This assay utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate in a concentration-dependent manner.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

-

Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7

-

Test Compound (Chiral THF Diol) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these stock solutions into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and low (<1%).

-

Assay Plate Setup:

-

Blank wells: 198 µL of assay buffer.

-

Control wells (100% activity): 188 µL of assay buffer + 10 µL of DMSO (or vehicle).

-

Test wells: 188 µL of assay buffer + 10 µL of test compound dilution.

-

-

Enzyme Addition: Add 10 µL of the diluted HIV-1 protease solution to all control and test wells. Mix gently and incubate for 15 minutes at 37 °C.

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to initiate the reaction.

-

Kinetic Reading: Immediately place the plate in the fluorescence reader pre-set to 37 °C. Read the fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data: % Inhibition = [1 - (Ratetest / Ratecontrol)] * 100.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value. Ki can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Protocol 2: Workflow for In Vivo Endocrine Disruption Study

This workflow outlines the key steps for evaluating the effect of THF-diols on the estrous cycle in female rats, based on established methodologies.[21][22]

Caption: Experimental workflow for evaluating the endocrine-disrupting effects of THF-diols in a rodent model.

Conclusion and Future Horizons

The chiral tetrahydrofuran diol is far more than a simple cyclic ether. It is a sophisticated molecular tool, whose stereochemically defined hydroxyl and ether functionalities are adept at forming specific, high-affinity interactions with critical biological targets. From physically obstructing the active site of a viral protease to subtly modulating the complex signaling of the endocrine system, the biological activities of these compounds are both potent and diverse.

The future of this chemical class is bright. The continued exploration of novel synthetic methodologies will undoubtedly provide access to an even greater diversity of stereoisomers and substituted analogues.[12][14][15] As our understanding of disease pathways deepens, the THF-diol scaffold will continue to serve as a foundational element for structure-based drug design, offering a robust and tunable platform for developing the next generation of targeted therapeutics. The challenge for researchers will be to continue to unravel the precise structure-activity relationships that govern their function, turning this privileged scaffold into even more powerful and selective medicines.

References

-

Markaverich, B. M., et al. (2007). Tetrahydrofurandiols (THF-diols), Leukotoxindiols (LTX-diols), and Endocrine Disruption in Rats. Environmental Health Perspectives, 115(Suppl 1), 58-64. [Link]

-

Pernik, I., et al. (2013). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Tetrahedron: Asymmetry, 24(15-16), 947-953. [Link]

-

Zhang, Y., et al. (2020). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 11(3), 735-741. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

-

Byun, H. S., et al. (1998). Epoxygenase eicosanoids: synthesis of tetrahydrofuran-diol metabolites and their vasoactivity. Journal of Medicinal Chemistry, 41(19), 3746-3749. [Link]

-

Ghosh, A. K., et al. (2001). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters, 3(5), 635-637. [Link]

-

Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7545-7558. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

-

Wolfe, J. P., & Phillips, A. J. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 64(29), 6831-6857. [Link]

-

Ghosh, A. K., et al. (2018). Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation. Journal of Medicinal Chemistry, 61(18), 8289-8300. [Link]

-

Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. [Link]

-

Chen, J. R., & Xiao, W. J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

-

Markaverich, B. M., et al. (2007). Tetrahydrofurandiols (THF-diols), Leukotoxindiols (LTX-diols), and Endocrine Disruption in Rats. Environmental Health Perspectives, 115(Suppl 1), 58-64. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

Athawale, P., et al. (2022). Structures of selected drugs containing THF ring. ResearchGate. [Link]

-

Kezić, S. (2000). Bioactivity and Analysis of Chiral Compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. [Link]

-

Bojarska, J., et al. (2011). [Preparations and biological properties of chiral compounds]. Postepy higieny i medycyny doswiadczalnej, 65, 533-546. [Link]

-

Rodrigues, M. L., et al. (2015). Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin. PLoS ONE, 10(10), e0139993. [Link]

-

Brown, D. G., & Wobst, H. J. (2021). Chirality and Biological Activity. Burger's Medicinal Chemistry and Drug Discovery, 1-40. [Link]

-

El-Sheshtawy, H. S., et al. (2024). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. The Journal of Organic Chemistry. [Link]

-

Trost, B. M. (2009). studies toward tetrahydrofuran-containing natural products: total synthesis of amphidinolide c and oxylipids. IRL @ UMSL. [Link]

-

Kezić, S. (2000). Bioactivity and analysis of chiral compounds. ResearchGate. [Link]

-

Fernández, R., & Martín-Lagos, J. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 15(11), 346. [Link]

-

Fernández, R., & Martín-Lagos, J. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(3), 193. [Link]

-

ResearchGate. (2020). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

Chatterjee, T., et al. (2018). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal, 24(51), 13444-13448. [Link]

-

Agniswamy, J., et al. (2013). Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease. The Journal of antimicrobial chemotherapy, 68(11), 2519-2528. [Link]

-

SlideShare. (2014). stereochemistry and biological activity of drugs. [https://www.slideshare.net/mobile/sagar Murdoch/stereochemistry-and-biological-activity-of-drugs]([Link] Murdoch/stereochemistry-and-biological-activity-of-drugs)

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. "STUDIES TOWARD TETRAHYDROFURAN-CONTAINING NATURAL PRODUCTS: TOTAL SYNT" by Sudeshna Roy [irl.umsl.edu]

- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chirality and Biological Activity [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. Tetrahydrofuran synthesis [organic-chemistry.org]

- 11. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. chemistryviews.org [chemistryviews.org]

- 16. Epoxygenase eicosanoids: synthesis of tetrahydrofuran-diol metabolites and their vasoactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tetrahydrofurandiols (THF-diols), Leukotoxindiols (LTX-diols), and Endocrine Disruption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetrahydrofurandiols (THF-diols), leukotoxindiols (LTX-diols), and endocrine disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol: A Technical Guide for Advanced Research

Disclaimer: This document provides a comprehensive technical guide to the spectroscopic characterization of (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. As of the date of publication, publicly accessible, experimentally verified spectroscopic data for this specific stereoisomer is limited. The data presented herein is a combination of predicted values derived from computational models based on established principles of nuclear magnetic resonance, infrared, and mass spectrometry, alongside analysis of closely related structural analogs. This guide is intended for research and development professionals and should be used as a reference for experimental design and data interpretation. All predicted data should be confirmed by empirical analysis.

Introduction

This compound, a chiral building block with the CAS number 204509-08-0, is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its stereochemically defined structure, featuring a substituted tetrahydrofuran ring, makes it a valuable precursor in the synthesis of complex molecules, particularly nucleoside analogs and other bioactive compounds. The precise arrangement of its hydroxyl groups and the overall conformation of the furanose ring are critical determinants of its reactivity and its ability to mimic natural sugars in biological systems.

An accurate and thorough understanding of its spectroscopic signature is paramount for researchers to verify its synthesis, assess its purity, and understand its chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented are designed to serve as a robust framework for researchers engaged in the synthesis and application of this and related chiral synthons.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , dictates its expected spectroscopic characteristics.[1] The presence of two hydroxyl groups, a primary and a secondary one, along with the tetrahydrofuran ether linkage, gives rise to distinct signals in various spectroscopic analyses.

Figure 1: 2D structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the rigid conformation of the five-membered ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H1a, H1b | 3.6 - 3.8 | m | - | 2H |

| H2a, H2b | 1.8 - 2.1 | m | - | 2H |

| H3 | 4.2 - 4.4 | m | - | 1H |

| H4 | 3.9 - 4.1 | m | - | 1H |

| H5a, H5b | 3.5 - 3.7 | m | - | 2H |

| OH (C3) | Variable (2.0 - 4.0) | br s | - | 1H |

| OH (C5-CH₂) | Variable (2.0 - 4.0) | br s | - | 1H |

Causality behind Predictions:

-

Protons on carbons adjacent to oxygen (H1, H3, H4, H5) are expected to be deshielded and appear at higher chemical shifts (downfield).

-

The diastereotopic protons on the ring (H2a, H2b) and the hydroxymethyl group (H5a, H5b) will likely exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

-

The hydroxyl proton signals are typically broad singlets, and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 78 - 82 |

| C2 | 35 - 39 |

| C3 | 70 - 74 |

| C4 | 40 - 44 |

| C5 (CH₂OH) | 63 - 67 |

Causality behind Predictions:

-

Carbons bonded to oxygen (C1, C3, C5) are significantly deshielded and appear in the 60-85 ppm range.

-

The aliphatic carbons of the ring (C2, C4) will appear further upfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the hydroxyl protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

If necessary, perform a solvent suppression experiment if residual solvent signals obscure the analyte peaks.

-

To confirm the identity of the hydroxyl protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The hydroxyl proton signals will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-O (Ether) | 1050 - 1150 | Strong |

| C-O (Alcohol) | 1000 - 1260 | Strong |

Causality behind Predictions:

-

The broad O-H stretch is characteristic of hydrogen-bonded hydroxyl groups.

-

The strong C-O stretching bands arise from both the ether linkage in the tetrahydrofuran ring and the two alcohol groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (Liquid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (Solid): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which will be automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 118 | Molecular Ion |

| [M-H₂O]⁺ | 100 | Loss of water from a hydroxyl group |

| [M-CH₂OH]⁺ | 87 | Loss of the hydroxymethyl group |

| C₄H₇O₂⁺ | 87 | Fragmentation of the ring |

| C₂H₅O₂⁺ | 61 | Cleavage of the tetrahydrofuran ring |

Causality behind Predictions:

-

The molecular ion peak ([M]⁺) at m/z 118 corresponds to the molecular weight of the compound.

-

Fragmentation is expected to occur via the loss of stable neutral molecules like water or radicals such as the hydroxymethyl group. Cleavage of the tetrahydrofuran ring at various points will also lead to characteristic fragment ions.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI), often used with LC-MS, is a softer technique and will likely show a prominent protonated molecule [M+H]⁺ at m/z 119 or a sodiated adduct [M+Na]⁺ at m/z 141.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₅H₁₀O₃).

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed framework based on predicted data for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While the data presented is predictive, it is grounded in the fundamental principles of spectroscopy and serves as a reliable starting point for the empirical analysis and structural confirmation of this important chiral building block. Researchers are strongly encouraged to use this guide in conjunction with their own experimentally obtained data to achieve a comprehensive structural elucidation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of C5H10O3 Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of diols with the molecular formula C5H10O3. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural diversity, physicochemical characteristics, reactivity, and analytical methodologies pertinent to this class of compounds. The unique combination of two hydroxyl groups and an additional oxygen-containing functionality within a five-carbon framework imparts these molecules with distinct properties, making them valuable building blocks in medicinal chemistry and materials science.

Structural Diversity of C5H10O3 Diols

The molecular formula C5H10O3 indicates a degree of unsaturation of one, suggesting the presence of either a double bond or a ring structure. The three oxygen atoms can be incorporated as two hydroxyl groups and an ether, a carbonyl (ketone or aldehyde), or a carboxylic acid/ester functionality (though the latter would not be a diol). This guide will focus on isomers containing two hydroxyl groups and an ether or carbonyl group.

The structural isomers of C5H10O3 diols are numerous and can be broadly categorized into acyclic and cyclic structures.

Acyclic Isomers

Acyclic C5H10O3 diols feature a five-carbon chain with two hydroxyl groups and an additional oxygen atom, typically as an ether or carbonyl group. Examples include:

-

Ether-containing diols: These isomers possess an ether linkage within the carbon chain. An example is 2-(2-hydroxyethoxy)propan-1-ol .

-

Keto-diols: These isomers contain a ketone functional group. An example is 1,4-dihydroxy-pentan-2-one .

-

Aldo-diols: These isomers feature an aldehyde functional group. An example is 2,3-dihydroxy-4-methyl-butanal .

Cyclic Isomers

Cyclic C5H10O3 diols incorporate the carbon atoms into a ring structure, with the hydroxyl groups and the additional oxygen atom as substituents or part of the ring. Common ring structures include furanose and pyranose-like scaffolds. Examples identified from chemical databases include:

-

(2S,3R,4S)-5-hydroxymethyl-tetrahydrofuran-2,3,4-triol (a pentose sugar derivative)

-

(2S,6R)-oxane-2,6-diol [1]

-

(2S)-3-(hydroxymethyl)cyclobutane-1,2-diol [2]

-

3-(Oxiran-2-yl)propane-1,2-diol [3]

-

1,4-Dioxan-2-ylmethanol [4]

The stereochemistry of these cyclic structures plays a crucial role in their biological activity and physical properties.

Physical Properties

The physical properties of C5H10O3 diols are significantly influenced by the presence of multiple polar functional groups capable of hydrogen bonding.

Boiling and Melting Points

Due to the presence of two hydroxyl groups, C5H10O3 diols exhibit significantly higher boiling and melting points compared to non-hydroxylated analogues of similar molecular weight. Extensive intermolecular hydrogen bonding requires more energy to overcome during phase transitions. For example, related simple diols like 1,5-pentanediol (C5H12O2) have a boiling point of 242 °C. The additional oxygen atom in C5H10O3 isomers is expected to further increase polarity and hydrogen bonding capacity, leading to even higher boiling points.

Solubility

The multiple oxygen atoms make C5H10O3 diols generally soluble in polar solvents like water and lower alcohols. The hydroxyl groups and the ether or carbonyl oxygen can act as hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. Solubility in nonpolar solvents is expected to be limited, although the five-carbon backbone provides some lipophilic character.

Table 1: Computed Physical Properties of Selected C5H10O3 Diol Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| (2S,6R)-oxane-2,6-diol[1] | C5H10O3 | 118.13 | -1.4 | 2 | 3 |

| (2S)-3-(hydroxymethyl)cyclobutane-1,2-diol[2] | C5H10O3 | 118.13 | -1.3 | 3 | 3 |

| 3-(Oxiran-2-yl)propane-1,2-diol[3] | C5H10O3 | 118.13 | -1.5 | 3 | 3 |

| 1,4-Dioxan-2-ylmethanol[4] | C5H10O3 | 118.13 | -0.9 | 1 | 3 |

Note: These values are computationally predicted and may differ from experimental values.

Chemical Properties and Reactivity

The chemical reactivity of C5H10O3 diols is dictated by the interplay of the hydroxyl groups and the additional oxygen-containing functionality. These compounds can undergo a variety of transformations, making them versatile synthetic intermediates.

Reactions of the Hydroxyl Groups

The two hydroxyl groups can undergo typical alcohol reactions, including:

-

Oxidation: Primary alcohols can be oxidized to aldehydes and carboxylic acids, while secondary alcohols can be oxidized to ketones. The choice of oxidizing agent determines the product. For vicinal diols, oxidative cleavage of the carbon-carbon bond can occur using reagents like sodium periodate (NaIO4) or lead tetraacetate (Pb(OAc)4), yielding two carbonyl compounds.[1][5][6]

-

Esterification: Diols react with carboxylic acids or their derivatives to form esters.[7] This reaction is fundamental in the synthesis of polyesters and in the prodrug strategies for drug delivery.

-

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis.

-

Protection: The diol functionality can be protected to prevent unwanted reactions during multi-step syntheses. For example, 1,2- and 1,3-diols can be protected as cyclic acetals or ketals by reacting them with aldehydes or ketones.[7]

Influence of the Third Oxygen Atom

The presence of an ether or carbonyl group within the molecule introduces additional reactivity:

-

Ether Linkage: Ethers are generally unreactive but can be cleaved under harsh acidic conditions. The ether oxygen can also influence the acidity and reactivity of neighboring protons.

-

Carbonyl Group: The carbonyl group in keto- or aldo-diols is susceptible to nucleophilic attack. It can also participate in intramolecular reactions with the hydroxyl groups, such as the formation of hemiacetals or hemiketals, which is particularly relevant for the cyclic isomers.

Synthesis of C5H10O3 Diols

Several synthetic strategies can be employed to prepare C5H10O3 diols, with the choice of method depending on the desired isomer and stereochemistry.

Dihydroxylation of Alkenes

A common method for the synthesis of vicinal diols is the dihydroxylation of an alkene precursor. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from prochiral alkenes using an osmium catalyst and a chiral ligand.[3][8][9][10][11]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Propanol, 2-(2-hydroxypropoxy)- (CAS 106-62-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Diol - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 10. scispace.com [scispace.com]

- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

The Pivotal Role of Stereochemistry in Tetrahydrofuran Derivatives: A Guide for Drug Discovery and Development

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2][3][4] Its prevalence stems from its unique combination of properties: a polar ether functionality capable of hydrogen bonding, and a conformationally restrained cyclic structure that can precisely orient substituents in three-dimensional space.[5][6] However, the true pharmacological potential of THF derivatives is unlocked only through the precise control of their stereochemistry. The spatial arrangement of atoms at chiral centers on the THF ring dictates the molecule's overall shape, which in turn governs its interaction with biological targets, metabolic fate, and ultimate therapeutic efficacy. This guide provides an in-depth exploration of the critical influence of stereochemistry on the synthesis, biological activity, and pharmacokinetic profiles of tetrahydrofuran-containing compounds, offering field-proven insights for researchers in drug development.

The Tetrahydrofuran Scaffold: Structural and Conformational Nuances

The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. The energy barrier between these conformations is low, allowing for rapid interconversion. However, the introduction of substituents dramatically influences this conformational landscape. Large substituents preferentially occupy pseudo-equatorial positions to minimize steric hindrance, effectively locking the ring into a preferred conformation.[7] This conformational rigidity is paramount, as it pre-organizes other functional groups for optimal interaction with a biological target, reducing the entropic penalty of binding and potentially increasing potency. The oxygen atom in the ring is not merely a structural linker; it acts as a hydrogen bond acceptor, a crucial point of interaction for many drug-receptor binding events.[5]

The Cornerstone of Utility: Stereoselective Synthesis

The biological importance of specific stereoisomers necessitates synthetic methods that can generate them with high purity.[8] The development of stereoselective strategies to construct substituted tetrahydrofurans has been a major focus of organic chemistry.[1] Control over both relative and absolute stereochemistry is essential.

Key Synthetic Strategies

Several powerful methods are employed to achieve stereocontrol in THF synthesis:

-

Intramolecular Cycloetherification: This is one of the most common approaches, often involving the cyclization of a γ-hydroxy alkene or a similar precursor. The stereochemical outcome is dictated by the geometry of the transition state, which can be influenced by the existing stereocenters in the acyclic precursor or by the choice of reagents.[1][9] For instance, SN2-type reactions proceed with an inversion of configuration, while other mechanisms may favor thermodynamic or kinetic products.[1]

-

[3+2] Cycloadditions and Annulations: These reactions are highly efficient for building the THF ring, as they can form multiple bonds and stereocenters in a single step.[1] The use of chiral catalysts or auxiliaries can render these processes highly enantioselective.

-

Oxonium Ion-Mediated Cyclizations: Reactive oxonium ions can be generated from acyclic or cyclic precursors and subsequently trapped by a tethered nucleophile. The stereoselectivity is often high, arising from the preferential formation of a pseudoequatorial orientation of substituents in the cyclization transition state to minimize steric strain.[1]

-

Asymmetric Catalysis: The use of chiral metal complexes (e.g., using copper, rhodium, or nickel) or organocatalysts has revolutionized the synthesis of enantioenriched THF derivatives.[1][8][10] These catalysts create a chiral environment that forces the reaction to proceed through a lower-energy pathway for one enantiomer over the other.

Caption: General workflow for stereoselective synthesis of THF derivatives.

Exemplary Protocol: Asymmetric Iodocyclization

This protocol describes a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization to produce highly functionalized, enantioenriched tetrahydrofurans.[8]

Objective: To synthesize a 2,5-disubstituted tetrahydrofuran derivative with high diastereo- and enantioselectivity.

Materials:

-

γ,δ-Unsaturated alcohol (1.0 eq)

-

Nitroalkane (1.5 eq)

-

Cu(OTf)₂ (10 mol%)

-

Chiral PyBox Ligand (11 mol%)

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Iodine (I₂) (2.0 eq)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Catalyst Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (10 mol%) and the chiral PyBox ligand (11 mol%). Add anhydrous DCM and stir the mixture at room temperature for 1 hour. Causality: This pre-stirring step is crucial for the formation of the active chiral copper catalyst complex, which is the source of the enantioselectivity.

-

Henry Reaction: Cool the catalyst solution to the specified reaction temperature (e.g., -20 °C). Add the γ,δ-unsaturated alcohol (1.0 eq), followed by the nitroalkane (1.5 eq), and finally DIPEA (1.2 eq) dropwise. Causality: The base (DIPEA) deprotonates the nitroalkane to form a nitronate anion, which then attacks the aldehyde in an asymmetric fashion, guided by the chiral catalyst.

-

Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Iodocyclization: Once the Henry reaction is complete, add I₂ (2.0 eq) and saturated aqueous NaHCO₃ solution directly to the reaction mixture. Stir vigorously at room temperature for 12-24 hours. Causality: The iodine electrophilically activates the double bond, which is then attacked intramolecularly by the hydroxyl group in a 5-exo-tet cyclization. The bicarbonate base neutralizes the HI byproduct.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydrofuran derivative.

-

Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using NMR spectroscopy and chiral HPLC analysis, respectively.

The Biological Imperative: Stereochemistry in Drug Action

Biological systems are inherently chiral. Receptors, enzymes, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating specific three-dimensional environments.[11] Consequently, the different stereoisomers of a chiral drug can interact with these targets in profoundly different ways, a phenomenon known as chiral recognition.[12][13]

One stereoisomer, the eutomer , may fit perfectly into a binding site and elicit the desired therapeutic response. Its mirror image, the distomer , may have lower affinity, no activity, or even bind to a different target, causing unwanted side effects or toxicity.[12][14] In some cases, both enantiomers can have similar activities, while in others, they may possess entirely different pharmacological profiles.[14]

Caption: Model of chiral recognition at a biological receptor site.

Case Study: HIV Protease Inhibitors

The development of HIV protease inhibitors is a triumph of structure-based drug design, where THF moieties play a critical role. Darunavir , a highly potent inhibitor, contains a central bis-tetrahydrofuran ligand. This specific (3R,3aS,6aR)-bis-THF moiety is not arbitrary; its stereochemistry is absolutely essential for activity. The oxygen atoms of the THF rings form crucial hydrogen bonds with the backbone NH groups of Asp-29 and Asp-30 in the enzyme's active site.[15] This interaction anchors the inhibitor firmly in place. Altering the stereochemistry or replacing the THF oxygen with a methylene group leads to a drastic loss of activity, highlighting the precise structural and electronic requirements for binding.[15]

| Inhibitor Derivative | Key Stereochemical Feature | Antiviral Activity (IC₅₀) | Rationale for Activity Change |

| Darunavir Analog | (R)-stereoisomer of a 7-membered polyether ring | 4.9 nM | Optimal fit and H-bonding with Asp-29/30 backbone.[15] |

| Darunavir Analog | (S)-stereoisomer of a 7-membered polyether ring | ~30 nM (6x less active) | Sub-optimal orientation of the ether oxygen for H-bonding.[15] |

| Methylene Analog | THF Oxygen replaced with CH₂ | >1000 nM | Loss of critical hydrogen bond acceptor.[15] |

Case Study: Natural Product Lignans

Tetrahydrofuran lignans are a class of natural products exhibiting a wide range of biological activities, including antimicrobial and antitumor effects.[1][16] The relative stereochemistry of the substituents on the THF ring dramatically influences this activity. In a study of synthetic tetrasubstituted THF lignan stereoisomers, different configurations showed maximal activity against different microbes. For example, the (7R,7'R,8R,8'R) isomer was most potent against Listeria denitrificans, while the (7S,7'R,8S,8'S) isomer showed the strongest antifungal activity.[17][18] This demonstrates that even subtle changes in the spatial arrangement of functional groups can switch or enhance target selectivity.

Stereochemistry in Pharmacokinetics (ADME) and Safety

The influence of stereochemistry extends beyond the drug-target interaction (pharmacodynamics) to the entire pharmacokinetic profile of a drug. The U.S. FDA recommends that the stereoisomeric composition of a chiral drug be well-defined and that individual enantiomers be studied early in development.[14]

-

Absorption, Distribution, Metabolism, Excretion (ADME): Enantiomers can be absorbed, distributed, and metabolized at different rates because the proteins involved in these processes (e.g., transporters, metabolic enzymes like Cytochrome P450s) are also chiral.[12] This can lead to different plasma concentrations and durations of action for each isomer. For drug candidates, it is critical to develop quantitative assays for individual enantiomers to properly characterize their pharmacokinetic behavior.[14]

-

Safety and Toxicity: As tragically exemplified by thalidomide, where one enantiomer was sedative and the other was teratogenic, stereoisomers can have vastly different toxicity profiles.[12] One isomer of a THF derivative could be a potent therapeutic while the other contributes to the side-effect profile or is metabolized to a toxic species. Therefore, developing a single, pure enantiomer is often the safest and most effective strategy.[14]

Conclusion

For researchers and drug development professionals working with tetrahydrofuran derivatives, stereochemistry is not a secondary consideration—it is a central pillar of design and optimization. The precise three-dimensional arrangement of atoms dictates everything from synthetic feasibility to receptor binding, pharmacokinetic behavior, and patient safety. A thorough understanding of stereoselective synthesis allows for the creation of pure, well-defined stereoisomers. In turn, the careful evaluation of these individual isomers is essential to unlock their full therapeutic potential and mitigate risks. As drug discovery continues to demand greater precision and efficacy, the mastery of stereochemistry in scaffolds like tetrahydrofuran will remain a key determinant of success.

References

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 23(10), 1019–1032. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 21, 2026, from [Link]

-

Díez-Poza, C., Fernández-Pérez, L., & Fuertes-Espinosa, C. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 18(2), 115. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 55-74. [Link]

-

Kumar, A., Singh, P., & Singh, R. (2024). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series, 179-191. [Link]

-

U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]

-

Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

-

Kanger, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

-

Zhang, Z., Zhang, W., & Zhang, X. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(12), 3029-3036. [Link]

-

Hoffmann, R. W. (2024). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Link]

-

Kumar, M., & Singh, V. K. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Organic Letters, 20(17), 5407-5410. [Link]

-

Li, Y., et al. (2024). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Journal of Medicinal Chemistry. [Link]

-

Tanoguchi, T., & Ogasawara, K. (2000). Syntheses and antimicrobial activity of tetrasubstituted tetrahydrofuran lignan stereoisomers. Bioscience, Biotechnology, and Biochemistry, 64(1), 114-121. [Link]

-

Kumar, R., et al. (2024). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. [Link]

-

Plietker, B. (2018). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 56-66. [Link]

-

Wiberg, K. B., & Rablen, P. R. (2018). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). The Journal of Organic Chemistry, 83(24), 15154-15163. [Link]

-

Barbero, H., & Barbero, A. (2018). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 16(11), 456. [Link]

-

Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). [Link]

-

Tanoguchi, T., & Ogasawara, K. (2000). Syntheses and Antimicrobial Activity of Tetrasubstituted Tetrahydrofuran Lignan Stereoisomers. Bioscience, Biotechnology, and Biochemistry, 64(1), 114-121. [Link]

-

Anknown. (n.d.). stereochemistry and biological activity of drugs. Retrieved January 21, 2026, from [Link]

-

SciSpace. (2015). Conformational analysis of cycloalkanes. [Link]

-

Fürstner, A., et al. (2024). Total Synthesis of Chondrochloren A. Organic Letters. [Link]

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scispace.com [scispace.com]

- 8. chemistryviews.org [chemistryviews.org]

- 9. Tetrahydrofuran synthesis [organic-chemistry.org]

- 10. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. iipseries.org [iipseries.org]

- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 14. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 15. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]

- 17. Syntheses and antimicrobial activity of tetrasubstituted tetrahydrofuran lignan stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 1,4-Anhydro-3-deoxy-D-threo-pentitol (CAS Number 204509-08-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and handling considerations for 1,4-Anhydro-3-deoxy-D-threo-pentitol, a specialized monosaccharide derivative with significant potential in synthetic and medicinal chemistry.

Core Chemical Identity and Properties

1,4-Anhydro-3-deoxy-D-threo-pentitol, identified by CAS number 204509-08-0, is a custom-synthesized carbohydrate derivative. Structurally, it is a five-carbon sugar alcohol (pentitol) where an internal ether linkage has formed between carbons 1 and 4, creating a tetrahydrofuran ring. The "3-deoxy" designation indicates the absence of a hydroxyl group at the third carbon position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 204509-08-0 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| IUPAC Name | (2S,4S)-4-Hydroxytetrahydrofuran-2-methanol | N/A |

| Synonyms | 1,4-Anhydro-3-deoxy-D-threo-pentitol | [1][2] |

| Purity | Min. 95% (as commercially available) | [2] |

This molecule is a chiral building block, with its specific stereochemistry ("D-threo") conferring distinct three-dimensional properties that are crucial for its application in the synthesis of complex, stereochemically-defined molecules.[1]

Synthesis and Chemical Reactivity

A potential synthetic workflow could involve the following key transformations:

-

Selective Protection: Beginning with a readily available D-pentose, such as D-xylose or D-ribose, the hydroxyl groups that are not involved in the anhydro ring formation would be selectively protected.

-

Deoxygenation: A deoxygenation reaction would be performed to remove the hydroxyl group at the C-3 position. This is a critical step to achieve the "3-deoxy" characteristic of the target molecule.

-

Cyclization/Anhydro Ring Formation: Following deoxygenation, an intramolecular cyclization would be induced to form the 1,4-anhydro ring. This is often achieved by activating the anomeric carbon and promoting nucleophilic attack from the C-4 hydroxyl group.

-

Deprotection: The final step would involve the removal of the protecting groups to yield the target 1,4-Anhydro-3-deoxy-D-threo-pentitol.

The synthesis of related amino-1,4-anhydro-D-pentitols often starts from precursors like (R)-glycidol and involves key steps such as epoxide opening and azide reduction, highlighting the modular nature of synthetic routes to this class of compounds.[3]

Figure 1: A generalized synthetic workflow for the preparation of 1,4-Anhydro-3-deoxy-D-threo-pentitol.

Applications in Research and Drug Development

The primary utility of 1,4-Anhydro-3-deoxy-D-threo-pentitol lies in its role as a chiral building block in synthetic organic chemistry, particularly in the field of drug discovery.

Synthesis of Nucleoside and Nucleotide Analogues